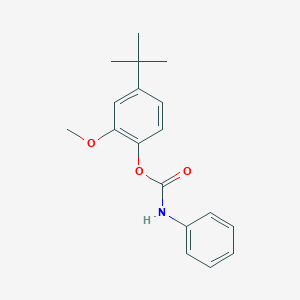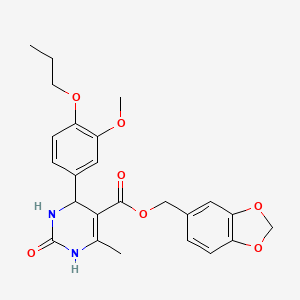
4-tert-butyl-2-methoxyphenyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-methoxyphenyl phenylcarbamate, also known as Azone, is a transdermal penetration enhancer that has been widely used in scientific research. It is a white crystalline powder that is soluble in ethanol, methanol, and propylene glycol. Azone is a promising tool for enhancing the transdermal delivery of drugs due to its ability to increase the permeability of the stratum corneum, the outermost layer of the skin.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-2-methoxyphenyl phenylcarbamate is not fully understood, but it is believed to act by disrupting the lipid structure of the stratum corneum, thereby increasing the permeability of the skin. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has been shown to increase the fluidity of the lipid bilayers in the stratum corneum, which may facilitate the diffusion of drugs across the skin.
Biochemical and Physiological Effects:
4-tert-butyl-2-methoxyphenyl phenylcarbamate has been shown to have minimal toxicity and is generally well-tolerated by the skin. However, it may cause skin irritation or sensitization in some individuals. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has also been shown to alter the lipid composition of the stratum corneum, which may affect the barrier function of the skin. In addition, 4-tert-butyl-2-methoxyphenyl phenylcarbamate may enhance the penetration of other chemicals across the skin, which could have potential toxicological implications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-2-methoxyphenyl phenylcarbamate has several advantages as a transdermal penetration enhancer, including its ability to enhance the delivery of a wide range of drugs across the skin, its low toxicity, and its ease of use. However, 4-tert-butyl-2-methoxyphenyl phenylcarbamate also has some limitations, such as its potential to cause skin irritation or sensitization, its potential to alter the lipid composition of the stratum corneum, and its potential to enhance the penetration of other chemicals across the skin.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-2-methoxyphenyl phenylcarbamate. One area of research is the development of new formulations of 4-tert-butyl-2-methoxyphenyl phenylcarbamate that can enhance the delivery of drugs across the skin more effectively and with less skin irritation. Another area of research is the investigation of the mechanism of action of 4-tert-butyl-2-methoxyphenyl phenylcarbamate, which could lead to the development of new transdermal penetration enhancers with improved properties. Finally, there is a need for further research on the toxicological implications of using 4-tert-butyl-2-methoxyphenyl phenylcarbamate as a transdermal penetration enhancer, particularly in the context of long-term exposure.
Métodos De Síntesis
4-tert-butyl-2-methoxyphenyl phenylcarbamate can be synthesized by reacting 4-tert-butyl-2-methoxyphenol with phenyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction yields 4-tert-butyl-2-methoxyphenyl phenylcarbamate, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-tert-butyl-2-methoxyphenyl phenylcarbamate has been widely used in scientific research as a transdermal penetration enhancer. It has been shown to enhance the permeation of various drugs across the skin, including lidocaine, salicylic acid, and ibuprofen. 4-tert-butyl-2-methoxyphenyl phenylcarbamate has also been used to enhance the delivery of vaccines through the skin. In addition, 4-tert-butyl-2-methoxyphenyl phenylcarbamate has been used in the development of transdermal patches for the treatment of various diseases, such as hypertension, angina, and Parkinson's disease.
Propiedades
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)13-10-11-15(16(12-13)21-4)22-17(20)19-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWAENOYFFOSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butyl-2-methoxyphenyl) N-phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)


![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)